molecular formula C15H22N2O5 B3258572 (S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate CAS No. 306773-86-4

(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate

Cat. No.: B3258572
CAS No.: 306773-86-4
M. Wt: 310.35 g/mol
InChI Key: PQCWIQMVDGOHOR-LBPRGKRZSA-N
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Description

(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and two carbamate groups attached to a 2-hydroxyethane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate typically involves the reaction of benzyl chloroformate with tert-butyl carbamate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a carbonyl compound, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl carbamate
  • tert-Butyl carbamate
  • 2-Hydroxyethyl carbamate

Uniqueness

(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it offers a distinct balance of reactivity and stability, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

benzyl N-[(1S)-2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-12(9-18)16-13(19)21-10-11-7-5-4-6-8-11/h4-8,12,18H,9-10H2,1-3H3,(H,16,19)(H,17,20)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCWIQMVDGOHOR-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115626
Record name Carbamic acid, [(1S)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxyethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306773-86-4
Record name Carbamic acid, [(1S)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxyethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306773-86-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1S)-1-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxyethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate
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(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate
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(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate
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(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate
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(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate
Reactant of Route 6
(S)-Benzyl tert-butyl (2-hydroxyethane-1,1-diyl)dicarbamate

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